molecular formula C10H11NO3 B13070506 4-(2-Hydroxyphenyl)morpholin-3-one

4-(2-Hydroxyphenyl)morpholin-3-one

Cat. No.: B13070506
M. Wt: 193.20 g/mol
InChI Key: GICVWGRVDQBBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxyphenyl)morpholin-3-one is a chemical compound of significant interest in pharmaceutical and organic chemistry research. It features a morpholine ring, a ubiquitous pharmacophore in medicinal chemistry, substituted with a 2-hydroxyphenyl group . The morpholine ring is a common structural component in over 100 known drugs and is valued for its ability to influence the physicochemical properties of a molecule, such as improving aqueous solubility . This specific substitution pattern integrates a phenolic hydroxyl group, which is often found in compounds with biological activity and can serve as a key coordination site in metal complexes . Researchers utilize this compound as a versatile building block or intermediate in the development of novel bioactive molecules. Its structure is particularly relevant in the synthesis of potential therapeutic agents, given the proven utility of morpholine derivatives in a wide range of applications, including as analgesics, anti-inflammatory agents, anticancer drugs, and antimicrobials . Furthermore, hybrid molecules containing both hydroxyphenyl and heterocyclic fragments, such as this one, are investigated for their ability to coordinate with metal ions to form complexes with enhanced biological properties, such as antibacterial activity . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-(2-hydroxyphenyl)morpholin-3-one

InChI

InChI=1S/C10H11NO3/c12-9-4-2-1-3-8(9)11-5-6-14-7-10(11)13/h1-4,12H,5-7H2

InChI Key

GICVWGRVDQBBFX-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC=CC=C2O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 2 Hydroxyphenyl Morpholin 3 One and Its Analogues

Evolution of Synthetic Routes to the 4-(2-Hydroxyphenyl)morpholin-3-one Core Structure

The construction of the 4-arylmorpholin-3-one core, the central structural element of this compound, has undergone significant evolution. Initial approaches often involved multi-step sequences with moderate yields.

A common strategy involves the reaction of an N-substituted ethanolamine (B43304) with a suitable two-carbon electrophile. For instance, the reaction of N-benzylethanolamine with diethyl oxalate (B1200264) can produce the corresponding morpholine-2,3-dione (B3331894), which is then selectively reduced to the desired 2-hydroxymorpholin-3-one. sci-hub.se Another established method is the reaction of an aniline (B41778) derivative with chloroacetyl chloride to form an intermediate that is subsequently cyclized. google.comgoogle.com Specifically, N-(2-hydroxyethyl)aniline can be reacted with chloroacetyl chloride to yield 4-phenylmorpholin-3-one (B154935). google.com

More direct routes have also been developed. One such method involves the condensation of N-benzylethanolamine with glyoxylic acid, which directly provides the N-benzyl protected 2-hydroxymorpholin-3-one. sci-hub.se For the synthesis of analogues like 4-(4-aminophenyl)morpholin-3-one, a common precursor is 4-(4-nitrophenyl)morpholin-3-one (B139987), which can be prepared by the nitration of 4-phenylmorpholin-3-one. google.comgoogle.com The subsequent reduction of the nitro group yields the desired aminophenyl derivative. google.comgoogle.com

A notable route to the related morpholin-2-one (B1368128) core involves the palladium-catalyzed oxidative lactonization of N-substituted diethanolamines. nih.govresearchgate.netresearchgate.net This method provides a versatile entry point to N-aryl and N-alkyl substituted morpholin-2-ones. nih.govresearchgate.net Furthermore, a one-pot approach for synthesizing piperazin-2-ones and morpholin-2-ones has been developed, highlighting the ongoing efforts to streamline these synthetic sequences. acs.org

The following table summarizes some of the key starting materials and the resulting morpholinone derivatives, illustrating the diversity of early synthetic approaches.

Starting Material 1Starting Material 2ProductReference
N-BenzylethanolamineDiethyl OxalateN-Benzyl-morpholine-2,3-dione sci-hub.se
N-(2-Hydroxyethyl)anilineChloroacetyl Chloride4-Phenylmorpholin-3-one google.com
4-Phenylmorpholin-3-oneNitric Acid/Sulfuric Acid4-(4-Nitrophenyl)morpholin-3-one google.comgoogle.com
4-(4-Nitrophenyl)morpholin-3-oneHydrogen/Catalyst4-(4-Aminophenyl)morpholin-3-one google.comgoogle.com
N-Substituted Diethanolamines[LPd(OAc)]2(2+)[OTf(-)]2N-Substituted Morpholin-2-one nih.govresearchgate.netresearchgate.net

Chemo-, Regio-, and Stereoselective Synthesis of this compound

Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex molecules like this compound, particularly when targeting specific stereoisomers with distinct biological activities.

Chemoselectivity is crucial when multiple reactive functional groups are present. For instance, in the reduction of a morpholine-2,3-dione to a 2-hydroxymorpholin-3-one, the choice of reducing agent is critical to selectively reduce one carbonyl group over the other. Lithium tri-sec-butylborohydride has proven effective for this transformation. sci-hub.se

Regioselectivity comes into play when a reaction can occur at different positions on a molecule. In the synthesis of functionalized morpholinones, directing groups are often employed to control the site of reaction. The synthesis of polycondensed indoles and imidazoles has been achieved with high chemo- and regioselectivity through catalyst-free one-pot methods. mdpi.com

Stereoselectivity , the control of the three-dimensional arrangement of atoms, is arguably the most significant challenge. The development of asymmetric catalytic methods has been instrumental in accessing enantiomerically enriched morpholinones. Chiral phosphoric acid catalysis has been successfully used for the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. acs.org This reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift. acs.org Polymer-supported synthesis has also been employed for the stereoselective preparation of morpholine- and thiomorpholine-3-carboxylic acid derivatives, starting from immobilized amino acids. nih.gov

The following table highlights selected examples of stereoselective synthetic methods for morpholinone derivatives.

Catalyst/MethodReactantsProductKey FeatureReference
Chiral Phosphoric AcidAryl/alkylglyoxals, 2-(arylamino)ethan-1-olsC3-substituted morpholinonesEnantioselective synthesis via domino [4+2] heteroannulation acs.org
Polymer-Supported SynthesisImmobilized Fmoc-Ser(tBu)-OH/Fmoc-Thr(tBu)-OHMorpholine-3-carboxylic acid derivativesStereoselective formation of the morpholine (B109124) ring nih.gov

Catalytic Strategies in the Synthesis of this compound and its Derivatives

Catalysis offers a powerful toolkit for the efficient and selective synthesis of complex organic molecules. Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis of the morpholinone scaffold.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comnih.govuva.es In the context of morpholinone synthesis, palladium catalysts have been particularly prominent. As mentioned earlier, the oxidative lactonization of N-substituted diethanolamines using a cationic palladium complex is a key method for preparing N-substituted morpholin-2-ones. nih.govresearchgate.netresearchgate.net This transformation is a cornerstone for accessing a variety of morpholinone precursors.

Furthermore, transition metal-catalyzed cross-coupling reactions are instrumental in introducing the aryl group at the 4-position of the morpholinone ring. While specific examples directly leading to this compound are not extensively detailed in the provided results, the general principles of reactions like Buchwald-Hartwig amination could be readily applied. These reactions involve the coupling of an amine (the morpholin-3-one (B89469) nitrogen) with an aryl halide (a protected 2-halophenol). The versatility of transition metal catalysis allows for the construction of a wide array of 4-aryl morpholinone derivatives. nih.gov

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and often more sustainable alternative to metal-based catalysis. frontiersin.org In the realm of morpholinone chemistry, organocatalysts have been effectively employed in ring-opening polymerization reactions. nih.govresearchgate.netacs.org For instance, the ring-opening polymerization of N-acyl morpholin-2-ones can be catalyzed by organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a thiourea (B124793) cocatalyst. acs.org This approach provides access to functionalized poly(aminoesters). nih.govresearchgate.netresearchgate.netacs.org

More directly relevant to the synthesis of the core structure, a telescoped catalytic synthesis of 3-aryl/alkyl piperazin-2-ones and 3-aryl morpholin-2-ones has been developed using commercially available reagents and readily available urea (B33335) and thiourea catalysts based on Cinchona alkaloids. acs.org This demonstrates the potential of organocatalysis to facilitate the asymmetric construction of the morpholinone ring system.

Biocatalytic Transformations

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions. nih.gov While the direct biocatalytic synthesis of this compound is not explicitly described in the provided search results, related biocatalytic approaches for similar heterocyclic structures have been developed. For example, a biocatalytic approach has been designed for the synthesis of optically active piperazinones and 1,4-diazepanones in an aqueous medium. acs.org This method utilizes a biocatalytic transamination followed by spontaneous cyclization. acs.org Such strategies hold significant promise for the future development of green and highly selective syntheses of chiral morpholinone derivatives.

Sustainable and Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. youtube.com In the synthesis of morpholinone derivatives, several strategies align with these principles.

The use of earth-abundant metal catalysts, such as copper, is a key aspect of green chemistry. A procedure for the cross-dehydrogenative coupling between morpholinones and cyclic imides has been developed using copper(I) chloride as the catalyst and molecular oxygen as the sole oxidant under mild conditions. mdpi.com This method avoids the use of stoichiometric and often toxic oxidizing agents.

Furthermore, the exploration of microwave-assisted synthesis can lead to shorter reaction times and reduced energy consumption. nih.gov The development of solvent-free synthetic methods, where reactions are run in the absence of a solvent, represents an ideal scenario from a green chemistry perspective. researchgate.net

The following table provides examples of how green chemistry principles are being applied to the synthesis of morpholinone derivatives.

Green Chemistry PrincipleApplication in Morpholinone SynthesisReference
Use of Safer SolventsCatalytic hydrogenation in aqueous suspension. google.com
Atom EconomyOne-pot synthesis of morpholin-2-ones. acs.org
Use of Renewable Feedstocks(Not explicitly detailed in provided results)
CatalysisUse of earth-abundant copper catalysts. mdpi.com
Energy EfficiencyMicrowave-assisted synthesis. nih.gov
Waste PreventionTelescoped reaction sequences. acs.org

Process Development and Scalability Considerations for this compound Production

The industrial-scale synthesis of this compound is not extensively detailed in publicly available literature. However, process development and scalability considerations can be inferred from the well-documented production of structurally analogous compounds, particularly 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. google.comquickcompany.ingoogle.comwipo.int The primary challenges in scaling up the synthesis of this compound revolve around cost-effectiveness, safety, yield, and purity.

A plausible and scalable synthetic route would likely begin with the N-alkylation of 2-aminophenol (B121084) with a suitable 2-carbon synthon containing a leaving group and a protected or precursor carbonyl group, followed by cyclization. A common industrial approach for related compounds involves the reaction of an aniline derivative with a chloroacetyl compound. google.comquickcompany.in

Route 1: Two-Step Synthesis from 2-Aminophenol

A primary scalable approach involves the reaction of 2-aminophenol with 2-(2-chloroethoxy)acetyl chloride, followed by an intramolecular cyclization.

Step 1: Acylation. 2-Aminophenol is reacted with 2-(2-chloroethoxy)acetyl chloride to form the intermediate N-(2-hydroxyphenyl)-2-(2-chloroethoxy)acetamide. This reaction requires careful control of temperature and pH to ensure selective N-acylation over O-acylation of the phenolic hydroxyl group. The use of a suitable base is critical.

Step 2: Intramolecular Cyclization. The intermediate is then treated with a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to induce intramolecular Williamson ether synthesis, forming the morpholin-3-one ring. nih.gov This ring-closing step is often efficient but requires optimization of reaction time and temperature to minimize side reactions.

Route 2: Synthesis from N-(2-Hydroxyethyl)-2-aminophenol

An alternative strategy involves the initial synthesis of N-(2-hydroxyethyl)-2-aminophenol, which can then be cyclized.

Step 1: N-Alkylation. 2-Aminophenol can be reacted with 2-chloroethanol (B45725) or ethylene (B1197577) oxide to introduce the N-(2-hydroxyethyl) group. This reaction must be highly selective to avoid O-alkylation.

Step 2: Cyclization with a Chloroacetylating Agent. The resulting N-(2-hydroxyethyl)-2-aminophenol is then reacted with chloroacetyl chloride in the presence of a base to form the morpholin-3-one ring in a single step. quickcompany.in

Scalability Considerations:

ParameterConsiderationExample from Analogous Syntheses
Starting Materials Cost, availability, and purity of 2-aminophenol and the acylating/alkylating agent.Industrial syntheses of related compounds often start from readily available materials like 4-nitroaniline (B120555) or N-(2-hydroxyethyl)aniline. google.comquickcompany.in
Reagents & Solvents Use of hazardous reagents like sodium hydride should be avoided in large-scale production due to safety concerns. google.com Solvents should be chosen for their efficiency, ease of recovery, and low environmental impact. Ethanol and water are often preferred. google.comwipo.intThe use of NaH for deprotonation is often replaced by weaker bases like K₂CO₃ or by phase-transfer catalysis in scalable processes. google.comnih.gov
Reaction Conditions Temperature and pressure control are crucial for selectivity and safety. For instance, hydrogenation of a nitro precursor is a common step and is typically performed under pressure with a catalyst. google.comgoogle.comHydrogenation of 4-(4-nitrophenyl)morpholin-3-one is often carried out at temperatures between 20-80°C and hydrogen pressures of 1-5 bar. google.comgoogle.com
Purification Development of a robust crystallization process is key for obtaining high purity on a large scale. Extraction and solvent-swap techniques are also common. google.comquickcompany.inThe final product, 4-(4-aminophenyl)morpholin-3-one, is often isolated by crystallization from solvents like 2-propanol or an acetone/water mixture. google.comquickcompany.in
Yield & Purity Overall process yield and the impurity profile of the final product are critical economic factors.Optimized industrial processes for analogous compounds report overall yields exceeding 68%. google.com

Structure Activity Relationship Sar Studies and Molecular Design of 4 2 Hydroxyphenyl Morpholin 3 One Derivatives

Systematic Structural Modifications of the Morpholin-3-one (B89469) Core

The morpholin-3-one core is a privileged structure in drug design, and its modification is a key strategy in the development of new drug candidates. researchgate.net The synthesis of morpholin-3-one derivatives can be achieved through various methods, including intermolecular cyclizations and multicomponent reactions. researchgate.net For instance, the reaction of α-(2-chloroethoxy)-amides under basic conditions is a known method for forming the morpholin-3-one ring. researchgate.net

In the context of developing inhibitors for specific biological targets, modifications to the morpholin-3-one ring have been explored. For example, in the development of HIV non-nucleoside reverse transcriptase inhibitors, the morpholine (B109124) ring was introduced via a 1,4-addition to an α,β-unsaturated amide. acs.org The morpholinone ring in certain derivatives adopts a twist-chair conformation, which can influence its interaction with target proteins. nih.gov

The versatility of the morpholin-3-one scaffold allows for the introduction of various substituents, leading to a diverse range of chemical entities with potentially different biological activities. ontosight.ai These modifications are instrumental in fine-tuning the pharmacological profile of the resulting compounds.

Exploration of Substituent Effects on the 2-Hydroxyphenyl Moiety

The 2-hydroxyphenyl group is a critical component of the 4-(2-hydroxyphenyl)morpholin-3-one scaffold, and its substitution pattern significantly influences biological activity. The hydroxyl group itself is often essential for activity, likely participating in key hydrogen bonding interactions with the target protein.

In a study focused on 12-lipoxygenase inhibitors, the 2-hydroxy group was found to be crucial for inhibitory activity. nih.govnih.gov Removal of this group led to a complete loss of activity. nih.gov The study also explored the effects of other substituents on the phenyl ring. A methoxy (B1213986) group at the 3-position was found to be optimal, and its replacement with a chloro group maintained or even improved activity. nih.gov Similarly, chloro and bromo substituents at the 4-position also resulted in comparable or enhanced potency. nih.gov Conversely, methyl, amino, or nitro groups at the 3-position, as well as any substituents at the 5-position, led to a drastic decrease in activity. nih.gov

These findings highlight the sensitivity of the 2-hydroxyphenyl moiety to substitution and provide a clear SAR for this part of the molecule. The electronic and steric properties of the substituents play a vital role in modulating the inhibitory potential of these compounds.

Impact of Linker and Bridging Modifications on this compound Analogues

For instance, in a different chemical series, modifying a linker by forming a hydroxylamine (B1172632) derivative resulted in a significant decrease in potency compared to the des-hydroxy analogue, indicating that not all modifications are beneficial. acs.org The linker's role is to properly orient the key pharmacophoric elements—the 2-hydroxyphenyl moiety and the morpholin-3-one core—within the target's binding site. Any changes to the linker could alter this orientation, leading to a loss of affinity.

Future design strategies for this compound analogues could explore different linker compositions and lengths to optimize interactions with their biological targets.

SAR Derivations from In Vitro Biological Readouts for this compound Analogues

The structure-activity relationship of this compound analogues is primarily established through in vitro biological assays. These assays provide quantitative data, such as IC50 values, which measure the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

For a series of 12-lipoxygenase inhibitors based on a related scaffold, in vitro testing revealed that compounds with nanomolar potency could be developed. nih.govnih.gov The SAR data, as summarized in the table below, clearly demonstrates the impact of substitutions on the phenyl ring.

These in vitro readouts are essential for guiding the iterative process of drug design, allowing chemists to refine the molecular structure to achieve higher potency and selectivity.

Pharmacophore Elucidation and Molecular Descriptor Analysis for this compound Class

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For a class of compounds, a pharmacophore model can be developed based on the structures of active molecules.

A study on Inositol 1,4,5-trisphosphate receptor (IP3R) inhibitors, which share some structural similarities with the compounds of interest, identified a pharmacophore model consisting of two hydrogen-bond acceptors and two hydrogen-bond donors arranged at specific distances from a hydrophobic group. nih.gov This model was crucial for understanding the features that enhance the inhibitory capacity of the compounds. nih.gov

Grid-independent molecular descriptors (GRIND) can further refine this understanding by identifying complementary hotspots for hydrogen-bond donors and acceptors at the virtual receptor site. nih.gov Such analyses provide a three-dimensional SAR that is invaluable for virtual screening and the design of new, more potent inhibitors. While a specific pharmacophore model for the this compound class is not available in the search results, the principles of this approach are directly applicable.

Rational Design Strategies for Enhanced Target Engagement of this compound Derivatives

Rational drug design aims to create new molecules with a specific biological activity based on a detailed understanding of the target's structure and the SAR of existing ligands. This approach is a significant advancement over traditional trial-and-error methods.

A rational strategy can involve a two-step process, starting with the identification of inhibitory peptides to gain initial SAR information. nih.gov This information can then be used to design small molecules that mimic the key interactions of the peptide. nih.gov This "peptidomimetic" approach has been successful in generating small-molecule inhibitors with good IC50 values. nih.gov

For this compound derivatives, rational design would involve leveraging the known SAR data. For example, knowing that the 2-hydroxy group is essential, design efforts would focus on maintaining this feature while exploring substitutions at other positions to enhance potency and selectivity. nih.gov Computational tools like molecular docking can be used to predict how new designs will bind to the target protein, further guiding the synthetic efforts.

Mechanistic Investigations of Biological Activity Associated with 4 2 Hydroxyphenyl Morpholin 3 One

Target Identification and Validation Strategies for 4-(2-Hydroxyphenyl)morpholin-3-one

No specific biological targets for this compound have been identified in the reviewed literature. Target identification and validation are crucial first steps in characterizing the mechanism of action of a novel compound. Strategies to achieve this would include a combination of computational and experimental approaches.

Affinity Proteomics and Chemoproteomics Approaches

There are no published studies on the use of affinity proteomics or chemoproteomics to identify the protein targets of this compound. These methods are powerful tools for unbiasedly discovering molecular interactions in a complex biological system. Future research could involve synthesizing a tagged version of the compound to use as a probe for affinity purification-mass spectrometry or other chemoproteomic techniques to isolate and identify its binding partners from cell lysates.

Genomic and Transcriptomic Profiling in Response to this compound

Information regarding genomic and transcriptomic changes in cells treated with this compound is not available. Techniques such as RNA sequencing (RNA-Seq) could be employed to analyze global changes in gene expression in response to the compound. This would provide insights into the cellular pathways that are perturbed upon treatment, offering clues to its mechanism of action and potential biological targets.

Phenotypic Screening for Unbiased Target Discovery

Currently, there are no reports of this compound being included in high-throughput phenotypic screening campaigns. Phenotypic screening is an effective strategy for discovering compounds with desired biological effects without prior knowledge of their specific targets. epa.gov Data from such screens could reveal unexpected activities and serve as a starting point for subsequent target deconvolution efforts.

Enzyme Inhibition Kinetics and Mechanistic Studies for this compound

No studies detailing the enzyme inhibition kinetics or mechanisms for this compound are present in the scientific literature. To determine if this compound acts as an enzyme inhibitor, it would need to be tested against various enzymes. If inhibitory activity is found, detailed kinetic studies would be necessary to determine parameters such as the inhibition constant (K_i) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). qmul.ac.uklibretexts.org

A hypothetical data table for such a study is presented below to illustrate how such data would be organized.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound

Target Enzyme IC₅₀ (µM) Inhibition Type K_i (µM)
Enzyme A Data N/A Data N/A Data N/A
Enzyme B Data N/A Data N/A Data N/A
Enzyme C Data N/A Data N/A Data N/A

This table is for illustrative purposes only. Data is not available.

Receptor Binding Profiles and Ligand-Receptor Interaction Dynamics of this compound

There is no available data on the receptor binding profile of this compound. To assess its potential as a receptor ligand, the compound would need to be screened against a panel of receptors. Radioligand binding assays are a standard method to determine the affinity (K_d or K_i) of a compound for specific receptors. nih.gov Subsequent functional assays would be required to determine if the compound acts as an agonist, antagonist, or inverse agonist at any identified receptor targets.

A hypothetical data table for receptor binding affinity is shown below.

Table 2: Hypothetical Receptor Binding Affinity for this compound

Receptor Target Binding Affinity K_i (nM) Functional Activity
Receptor X Data N/A Data N/A
Receptor Y Data N/A Data N/A
Receptor Z Data N/A Data N/A

This table is for illustrative purposes only. Data is not available.

Cellular Pathway Modulation and Signal Transduction Analysis by this compound

No research has been published on the effects of this compound on cellular pathways or signal transduction. Once primary molecular targets are identified, further studies would be essential to understand how the compound modulates downstream signaling cascades. Techniques such as Western blotting, reporter gene assays, and phosphoproteomics could be used to analyze the activation or inhibition of key proteins and pathways within the cell following treatment with the compound.

Investigation of Apoptosis and Cell Cycle Modulation in Cell Lines

The induction of apoptosis, or programmed cell death, and the modulation of the cell cycle are key mechanisms through which chemical compounds can exert therapeutic effects, particularly in cancer. Research into compounds structurally related to this compound has revealed significant activity in these areas.

For instance, 4-hydroxyderricin (B1235420) (4-HD), a natural chalcone, has been shown to induce significant cell cycle arrest and apoptosis in hepatocellular carcinoma (HCC) cell lines, HepG2 and Huh7. nih.gov This effect is accompanied by a decrease in the expression of proteins related to the cell cycle and an increase in the expression of apoptosis-related genes. nih.gov Further investigation revealed that 4-HD's mechanism of action involves the modulation of the PI3K/AKT/mTOR signaling pathway. nih.gov The use of a PI3K inhibitor, LY294002, enhanced the pro-apoptotic and cell cycle arrest effects of 4-HD, confirming the role of this pathway. nih.gov

Similarly, 3′,4′-Dihydroxyflavonol (DiOHF), a flavonoid, has demonstrated the ability to inhibit the proliferation of osteosarcoma (OS) cell lines, MG-63 and U2OS, through non-apoptotic mechanisms. nih.gov In MG-63 cells, DiOHF treatment led to a decrease in the percentage of cells in the G1 phase and a significant increase in the S and G2 phases. nih.gov In U2OS cells, a high concentration of DiOHF decreased the cell population in the G1 and S phases. nih.gov

These findings highlight the potential for compounds with a hydroxyphenyl moiety to influence critical cellular processes like apoptosis and cell cycle progression, suggesting that this compound may exhibit similar biological activities.

Table 1: Effects of Related Compounds on Cell Cycle and Apoptosis

Compound Cell Line(s) Effect on Cell Cycle Effect on Apoptosis Signaling Pathway Implicated
4-Hydroxyderricin (4-HD) HepG2, Huh7 Arrest Induction PI3K/AKT/mTOR nih.gov
3′,4′-Dihydroxyflavonol (DiOHF) MG-63 Decrease in G1, Increase in S and G2 Non-apoptotic Not specified nih.gov
3′,4′-Dihydroxyflavonol (DiOHF) U2OS Decrease in G1 and S Non-apoptotic Not specified nih.gov

Inflammatory Pathway Regulation and Cytokine Production Modulation

The regulation of inflammatory pathways and the modulation of cytokine production are crucial in managing a variety of diseases characterized by inflammation. Compounds containing a hydroxyphenyl group have shown promise in this area.

One such compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica, has demonstrated significant anti-inflammatory activity. nih.gov In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, HHMP inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a dose-dependent manner. nih.gov The mechanism behind this effect involves the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway. nih.gov Specifically, HHMP was found to inhibit the phosphorylation of IκB, p105, and p65, as well as the nuclear translocation of p65. nih.gov The NF-κB pathway is a key regulator of genes involved in inflammation and cell proliferation. nih.gov

Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathway, which includes p38, JNK, and ERK, plays a critical role in inflammatory responses. nih.gov Activation of MAPKs by stimuli like LPS leads to the overexpression of pro-inflammatory mediators. nih.gov

Another related compound, methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), has been identified as a potent inhibitor of inflammatory cytokines in monocyte/macrophage-like cells. nih.gov In LPS-stimulated THP-1 cells, MHPAP significantly inhibited the phosphorylation of NF-κB p65, suggesting its anti-inflammatory effects are mediated through the NF-κB pathway. nih.gov

These studies underscore the potential of compounds with a 4-hydroxyphenyl structure to modulate key inflammatory pathways and reduce the production of pro-inflammatory cytokines, indicating a possible therapeutic application for this compound in inflammatory conditions.

Table 2: Modulation of Inflammatory Pathways by Related Compounds

Compound Cell Line Key Target(s) Effect
4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) RAW 264.7 NF-κB pathway (IκB, p105, p65 phosphorylation and p65 nuclear translocation) Inhibition of NO and PGE2 production nih.gov
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) THP-1 NF-κB pathway (p65 phosphorylation) Inhibition of inflammatory cytokines nih.gov

Biophysical Characterization of this compound Binding to Macromolecular Targets

Understanding the biophysical interactions between a small molecule and its macromolecular target is fundamental in drug discovery. Techniques such as grating-coupled interferometry and differential scanning fluorometry (nanoDSF) are employed to determine binding affinities and conformational changes upon ligand binding. diva-portal.org

In another example, the study of PROPPINs (β-propellers that bind polyphosphoinositides) like Atg18 utilized fluorescence labeling and cross-linking experiments to elucidate their membrane-binding mechanism. nih.gov These studies revealed that Atg18 oligomerizes upon binding to the membrane. nih.gov Such biophysical approaches are crucial for understanding the molecular basis of a compound's activity and for guiding further drug development.

The application of these biophysical techniques to this compound would be essential to identify its direct molecular targets and to characterize the thermodynamics and kinetics of the binding events, which are critical for structure-based drug design.

In Vitro and Ex Vivo Efficacy Assessments of this compound in Disease Models

In vitro and ex vivo models are indispensable tools for evaluating the preliminary efficacy of therapeutic candidates in a controlled environment that mimics physiological conditions. These models allow for the assessment of a compound's activity against specific diseases before advancing to more complex in vivo studies.

For instance, the in vitro efficacy of phosphorodiamidate morpholino oligomers (PMOs) against the West Nile virus (WNV) has been demonstrated. nih.gov A specific PMO targeting the 3' conserved sequence I (3' CSI) of the viral genome showed broad-spectrum activity against several flaviviruses, reducing viral titers significantly in cell cultures. nih.gov This highlights the utility of cell-based assays in determining the antiviral potential of a compound.

Ex vivo models, which utilize tissue explants, offer a closer approximation of human disease by maintaining the complex cellular architecture and interactions of the original tissue. nih.gov These models have been increasingly used to study host-pathogen interactions and to screen potential therapies for infectious diseases like COVID-19 and HIV-1. nih.gov The advantage of ex vivo models lies in their ability to provide data that is more reflective of the natural infection process in humans compared to traditional cell culture systems. nih.gov

While specific in vitro or ex vivo efficacy data for this compound is not detailed in the provided context, the established methodologies are directly applicable. Evaluating this compound in relevant in vitro cell-based assays (e.g., cancer cell proliferation assays, viral replication assays) and subsequently in appropriate ex vivo tissue models would be a critical step in determining its therapeutic potential for specific diseases.

Computational and Theoretical Chemistry Applications for 4 2 Hydroxyphenyl Morpholin 3 One

Molecular Docking Simulations for Protein-Ligand Interactions of 4-(2-Hydroxyphenyl)morpholin-3-one

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein.

While specific docking studies on this compound are not extensively detailed in the available literature, the general approach involves preparing the 3D structure of the ligand and the target protein. The protein's active site is defined, and a scoring function is used to evaluate the potential binding poses of the ligand within this site. The results are ranked based on binding energy scores, which estimate the strength of the interaction. For a molecule like this compound, key interactions would likely involve hydrogen bonds from its hydroxyl and carbonyl groups and hydrophobic interactions from its phenyl ring.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Affinity of this compound

Molecular dynamics (MD) simulations provide insights into the dynamic nature of molecules and their complexes over time. nih.govnih.gov For this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt in solution. nih.gov This is crucial as the molecule's conformation can significantly impact its ability to bind to a target.

When applied to a protein-ligand complex, MD simulations can assess the stability of the docked pose obtained from molecular docking. plos.org By simulating the complex's movement over nanoseconds, researchers can observe whether the ligand remains stably bound in the active site. These simulations can also be used to calculate binding free energies, offering a more accurate prediction of binding affinity than docking scores alone by accounting for solvent effects and entropic contributions. nih.gov The flexibility of the morpholinone ring and the rotational freedom of the hydroxyphenyl group are key dynamic features that would be analyzed. plos.org

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Electronic Structure and Reactivity of this compound

Quantum mechanical (QM) calculations are used to study the electronic properties of a molecule with high accuracy. For this compound, QM methods like Density Functional Theory (DFT) can determine its optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). These calculations are fundamental to understanding the molecule's intrinsic reactivity.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculations combine the accuracy of QM for a small, critical region of a system (like the ligand and the key residues in an enzyme's active site) with the efficiency of MM for the larger environment (the rest of the protein and solvent). This approach allows for the study of reaction mechanisms, such as enzymatic reactions or covalent bond formation, which cannot be adequately described by classical MM force fields.

Pharmacophore Modeling and Virtual Screening Based on this compound Scaffolds

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov If this compound were identified as an active compound, a pharmacophore model could be developed based on its structure. researchgate.netnih.gov This model would typically include features like hydrogen bond donors (the hydroxyl group), hydrogen bond acceptors (the carbonyl oxygen and morpholine (B109124) oxygen), and a hydrophobic aromatic ring. nih.gov

This pharmacophore model can then be used as a 3D query to screen large virtual databases of chemical compounds. nih.govyoutube.comyoutube.com The goal of this virtual screening is to identify other, structurally diverse molecules that match the pharmacophore and are therefore likely to bind to the same target, a process known as scaffold hopping. nih.govyoutube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured biological activities would be required.

For each analogue, various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated. Statistical methods are then used to derive a correlation that predicts the activity of new, untested analogues. nih.gov A robust QSAR model can guide the synthesis of new derivatives by indicating which structural modifications are likely to enhance activity. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research (Non-Human)

In silico ADME prediction tools are vital in early-stage research to forecast the pharmacokinetic properties of a compound. iapchem.org These models use the chemical structure of a molecule like this compound to estimate various properties relevant to its journey through an organism. nih.govnih.gov

Key predicted properties include:

Absorption: Parameters like solubility, permeability (e.g., Caco-2), and prediction of oral bioavailability.

Distribution: Metrics such as plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes. The phenolic hydroxyl group would be a likely site for glucuronidation or sulfation.

Excretion: Prediction of clearance pathways.

These predictions help prioritize compounds for further experimental testing by flagging potential liabilities early in the research process. iapchem.org

Preclinical in Vivo Studies in Relevant Animal Models Non Human and Non Clinical

Development and Validation of Animal Models for Investigating 4-(2-Hydroxyphenyl)morpholin-3-one

No published studies were identified that describe the development or validation of any specific animal models for the purpose of investigating the biological effects of this compound. The scientific community relies on such models to understand the potential therapeutic or toxicological properties of a compound in a living system before human trials. The absence of this information suggests that such research, if it has been conducted, has not been made public.

Pharmacokinetic Profiling of this compound in Non-Human Species

The characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) is a critical component of preclinical research. However, no data is publicly available for the pharmacokinetic profile of this compound in any non-human species.

Absorption and Distribution Analysis

There are no accessible reports detailing the absorption and distribution of this compound in animal models. This includes information on its bioavailability, the rate and extent of its absorption into the bloodstream, and its distribution into various tissues and organs.

Metabolic Fate and Metabolite Identification (Non-Human)

Information regarding the metabolic breakdown of this compound in any non-human species is not available in the public domain. Consequently, there is no information on the identity of any potential metabolites.

Excretion Pathways

No studies have been published that delineate the routes of excretion for this compound and its potential metabolites from the body in any animal model.

Pharmacodynamic Assessments of this compound in Animal Models

Pharmacodynamic studies are essential for understanding the biochemical and physiological effects of a compound on a living organism. There is currently no publicly available information on the pharmacodynamic properties of this compound in animal models.

Target Engagement Studies In Vivo

No in vivo studies have been published that demonstrate the engagement of this compound with its intended biological target or targets within a living organism. Such studies are crucial for confirming the mechanism of action of a compound.

Biomarker Modulation Studies

There are no available studies detailing the modulation of any biological markers in response to the administration of this compound in animal models.

Exploratory Efficacy Studies of this compound in Non-Human Disease Models

Information regarding the efficacy of this compound in any non-human disease models is not present in the current body of scientific literature.

Rodent Models of Disease Pathologies

No research has been published on the use of this compound in rodent models to assess its potential therapeutic effects on any disease pathologies.

Lower Organism Models (e.g., Zebrafish, C. elegans, Drosophila)

There is no evidence of this compound having been studied in lower organism models such as zebrafish, C. elegans, or Drosophila to explore its biological activity or potential efficacy.

Preliminary In Vivo Tolerability Observations in Animal Models (Non-Clinical Safety Assessment)

No data from non-clinical safety assessments or preliminary in vivo tolerability studies of this compound in any animal models have been made public.

Advanced Analytical and Spectroscopic Characterization Techniques for Research on 4 2 Hydroxyphenyl Morpholin 3 One

High-Resolution Mass Spectrometry for Metabolite Characterization and Complex Mixture Analysis (Non-Human Biological Systems)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for studying the metabolism of compounds in non-human biological systems, such as in vitro incubations with liver microsomes or hepatocytes, and in vivo animal studies. Unlike nominal mass spectrometers, HRMS instruments (e.g., Orbitrap, TOF) provide highly accurate mass measurements, typically with an error of less than 5 ppm. This precision allows for the determination of the elemental composition of a detected ion, which is crucial for the confident identification of metabolites.

In the context of 4-(2-Hydroxyphenyl)morpholin-3-one, researchers would incubate the parent compound in a biological system, such as cryopreserved human hepatocytes or rat liver S9 fractions, and analyze the resulting mixture using a Liquid Chromatography-HRMS (LC-HRMS) system. nih.govnih.gov The chromatographic separation isolates the parent compound from its metabolites before they enter the mass spectrometer.

The primary metabolic transformations anticipated for this compound would involve Phase I (oxidation) and Phase II (conjugation) reactions. The phenolic hydroxyl group is a prime site for glucuronidation or sulfation, while the aromatic ring and the morpholinone ring could undergo hydroxylation. HRMS can distinguish these modifications based on the precise mass shift from the parent compound. For example, the addition of an oxygen atom (hydroxylation) results in a mass increase of 15.9949 Da, while glucuronidation adds 176.0321 Da. hmdb.canih.gov

The data generated allows for the creation of a metabolic map of the compound. This information is vital for understanding its biotransformation, which can influence its efficacy and clearance profile.

Table 1: Hypothetical Metabolites of this compound and Their Expected HRMS Signatures Parent Compound Exact Mass: 193.0739 g/mol (C₁₀H₁₁NO₃)

Putative Metabolite Biotransformation Molecular Formula Change in Mass (Da) Expected Exact Mass (Da)
Hydroxylated Metabolite Phase I: Oxidation C₁₀H₁₁NO₄ +15.9949 209.0688
Glucuronide Conjugate Phase II: Glucuronidation C₁₆H₁₉NO₉ +176.0321 369.1060
Sulfated Conjugate Phase II: Sulfation C₁₀H₁₁NO₆S +79.9568 273.0271

This table is illustrative and shows potential metabolic pathways. Actual metabolites would need to be confirmed experimentally.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. nih.gov For this compound and its synthetic intermediates or reaction products, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to confirm the molecular structure, including stereochemistry and conformation.

1D NMR (¹H and ¹³C) provides initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the hydroxyphenyl ring and the aliphatic protons of the morpholinone ring. The number of signals, their integration (area under the peak), and their splitting patterns (multiplicity) provide crucial information about the number and connectivity of protons. nih.gov

While 1D NMR provides basic structural information, 2D-NMR experiments are essential for unambiguously assigning all signals and confirming the precise connectivity of the atoms. nih.govmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the neighboring protons on the aromatic ring and between the protons within the morpholine (B109124) ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary (non-protonated) carbons, such as the carbonyl carbon (C=O) and the carbon attached to the nitrogen in the morpholinone ring.

Solid-State NMR (ssNMR) is used to study materials in the solid phase. For this compound, ssNMR could be employed to investigate polymorphism—the ability of the compound to exist in different crystal forms. nih.gov Different polymorphs can have different physical properties, and ssNMR can detect subtle differences in the local environment of the nuclei in each solid form. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predictions are based on standard chemical shift values and may vary based on solvent and experimental conditions.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key 2D NMR Correlations (HMBC)
Phenolic -OH ~9.0-10.0 (broad s) - C1', C2'
Aromatic Protons (H2'-H5') ~6.8-7.5 (m) ~115-155 Carbonyl C, Morpholine C
Morpholine -CH₂-O- ~4.0-4.5 (t) ~65-75 Carbonyl C, Aromatic C1'
Morpholine -CH₂-N- ~3.5-4.0 (t) ~45-55 Carbonyl C, Aromatic C1'

When investigating the interaction of this compound with a biological target, such as a protein, ligand-observed NMR techniques are highly valuable. nih.govmdpi.com These methods are particularly useful in fragment-based drug discovery for detecting weak binding events. youtube.com Instead of observing the large protein, these experiments monitor the NMR signals of the small molecule (the ligand).

Saturation Transfer Difference (STD) NMR: In an STD experiment, a specific resonance of the protein is saturated with radiofrequency pulses. If a ligand binds to the protein, this saturation is transferred to the ligand protons that are in close proximity to the protein surface. By subtracting a spectrum with saturation from a reference spectrum without, only the signals of the binding ligand are observed. This confirms binding and can even map the binding epitope (the part of the ligand in direct contact with the protein).

Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY): This technique relies on the transfer of magnetization from bulk water to the ligand via the protein. The sign of the ligand's NMR signals will be opposite to that of non-binding compounds, providing a clear indication of a binding event. mdpi.com

These techniques allow for the rapid screening of compounds against a target protein without the need for protein labeling, providing a simple "yes/no" answer to whether binding occurs. youtube.comnih.gov

X-ray Crystallography and Protein-Ligand Co-crystallization of this compound

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule at atomic resolution. To analyze this compound, single crystals of the compound would be grown and irradiated with X-rays. The resulting diffraction pattern can be used to calculate the electron density map and build a 3D model of the molecule, confirming its connectivity, conformation, and stereochemistry. nih.gov

Of even greater interest in drug discovery is the co-crystallization of the ligand with its protein target. youtube.com This involves forming a stable protein-ligand complex in solution and then screening for conditions that will produce a high-quality crystal of the complex. acs.org The resulting protein-ligand co-crystal structure provides a detailed, atomic-level view of the binding site. nih.gov It reveals the precise orientation of the ligand and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) it forms with the amino acid residues of the protein. This information is invaluable for understanding the basis of molecular recognition and for guiding structure-based drug design efforts to improve the potency and selectivity of the inhibitor. nih.gov Although no public crystal structure for this compound is currently available, this technique remains a key goal in the characterization of such compounds.

Chromatographic Separations for Isolation, Purity Assessment, and Quantitative Analysis in Research Matrices

Chromatographic techniques are fundamental for the separation, isolation, and analysis of chemical compounds from complex mixtures. For this compound, these methods are used throughout the research and development process, from monitoring the progress of a chemical reaction to quantifying the compound in biological samples.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of small organic molecules. A robust HPLC method is essential for determining the purity of a synthesized batch of this compound and for its quantification.

Method development typically involves optimizing several parameters to achieve good separation between the main compound and any impurities or related substances. Reversed-phase HPLC is the most common mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase.

Key HPLC Method Parameters:

Column: A C18-bonded silica (B1680970) column is a common starting point.

Mobile Phase: A mixture of water (often with an acid modifier like formic or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.

Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a range of polarities.

Detection: A UV detector is suitable for this compound due to the UV absorbance of the phenyl ring. A photodiode array (PDA) detector can provide spectral information to aid in peak identification and purity assessment.

Flow Rate and Temperature: These are adjusted to optimize resolution and analysis time.

Once developed, the method must be validated according to established guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose, such as quality control or quantitative analysis in research matrices.

Table 3: Illustrative HPLC Method Parameters for Analysis of this compound

Parameter Typical Condition Purpose
Instrument HPLC with UV/PDA Detector Quantitative analysis and purity assessment
Column C18, 250 mm x 4.6 mm, 5 µm Separation based on hydrophobicity
Mobile Phase A 0.1% Formic Acid in Water Aqueous component of mobile phase
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic component of mobile phase
Gradient 5% to 95% B over 20 minutes To elute compounds with varying polarities
Flow Rate 1.0 mL/min Controls retention time and separation efficiency
Column Temperature 30 °C Ensures reproducible retention times
Detection Wavelength ~275 nm (or as determined by UV scan) Wavelength of maximum absorbance for the analyte

| Injection Volume | 10 µL | Amount of sample introduced onto the column |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to the compound's low volatility and thermal lability, which can be attributed to the polar hydroxyl and amide functional groups. For GC-MS analysis to be applicable, a chemical derivatization step is necessary to convert the non-volatile compound into a more volatile and thermally stable derivative. This process is a common strategy for the analysis of polar molecules like morpholine and its derivatives. nih.govnih.govresearchgate.net

The primary goal of derivatization is to mask the polar functional groups, thereby reducing intermolecular hydrogen bonding and increasing the compound's vapor pressure, making it suitable for introduction into the gas chromatograph. For this compound, derivatization would typically target the phenolic hydroxyl group and potentially the N-H group of the morpholinone ring if it is susceptible to reaction.

Potential Derivatization Reactions:

Silylation: This is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS) are effective for this purpose. The resulting TMS ether is significantly more volatile and thermally stable.

Acylation: Reaction with acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can create fluorinated ester derivatives. These derivatives are not only volatile but also highly electron-capturing, which can enhance sensitivity in certain GC detectors, although for GC-MS, the mass spectrum itself provides the primary identification.

Nitrosation: While applicable to secondary amines like the parent morpholine to form volatile N-nitrosomorpholine nih.govresearchgate.net, this method is not directly applicable to the tertiary nitrogen in this compound. However, it highlights a key strategy for making the morpholine ring structure volatile for GC-MS analysis. nih.govresearchgate.net

Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components in the sample matrix based on its boiling point and interaction with the stationary phase of the GC column. The separated derivative then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a "molecular fingerprint" for identification.

Although no specific studies detailing the GC-MS analysis of volatile derivatives of this compound are available, a hypothetical method can be proposed based on established procedures for similar compounds. researchgate.netmdpi.comresearchgate.net

Table 1: Hypothetical GC-MS Parameters for the Analysis of a Trimethylsilyl Derivative of this compound

ParameterSetting
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Reaction Conditions 70°C for 30 minutes
GC Column DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column
Injector Temperature 250°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 100°C, ramp at 15°C/min to 280°C, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range 50-550 amu

This method would be valuable for the qualitative identification of this compound in complex matrices and, with appropriate calibration standards, for its quantification.

Spectroscopic Methods for Probing Molecular Interactions and Conformational Changes (e.g., Fluorescence, Circular Dichroism)

Spectroscopic techniques such as fluorescence and circular dichroism are powerful, non-destructive methods for investigating the dynamic aspects of molecular behavior, including intermolecular interactions and conformational changes. While specific studies on this compound using these techniques are not documented, its chemical structure suggests a high potential for such analyses.

Fluorescence Spectroscopy:

The 2-hydroxyphenyl moiety in this compound is an intrinsic fluorophore. Fluorescence spectroscopy is highly sensitive to the local environment of the fluorophore. Changes in the emission spectrum, such as shifts in the maximum emission wavelength (λem), increases (enhancement) or decreases (quenching) in fluorescence intensity, and changes in fluorescence lifetime and polarization, can provide detailed information about molecular interactions.

Potential applications for this compound include:

Binding Studies: By monitoring changes in its fluorescence upon the addition of a binding partner (e.g., a protein, nucleic acid, or cyclodextrin), one can characterize the binding affinity, stoichiometry, and the nature of the binding site. For instance, if the compound binds to a hydrophobic pocket of a protein, a blue shift (shift to a shorter wavelength) in its emission spectrum and an increase in quantum yield would be expected.

Probing Environmental Changes: The fluorescence of the compound could act as a reporter for changes in solvent polarity, viscosity, or the formation of aggregates.

Intramolecular Interactions: The technique could potentially be used to study intramolecular hydrogen bonding between the phenolic hydroxyl group and the morpholinone oxygen, as changes in this interaction upon solvent or temperature changes would likely affect the fluorescence properties. rsc.org

Circular Dichroism (CD) Spectroscopy:

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a technique that is exquisitely sensitive to the three-dimensional structure of chiral molecules. While this compound is not inherently chiral in its ground state, CD spectroscopy can still be a valuable tool in several scenarios:

Induced Circular Dichroism (ICD): If the compound binds to a chiral macromolecule, such as a protein or DNA, an induced CD spectrum can be observed in the absorption region of the compound. nih.gov The shape and sign of the ICD signal can provide information about the geometry of the binding complex and the orientation of the compound within the chiral binding site. nih.gov

Conformational Chirality: Although the molecule itself is achiral, specific conformations or aggregates formed under certain conditions (e.g., self-assembly) could potentially be chiral, giving rise to a CD signal. nih.gov This would allow for the study of the kinetics and thermodynamics of such assembly processes. nih.gov

Monitoring Conformational Changes of a Binding Partner: If the compound induces a conformational change in a chiral binding partner (like a protein), this can be monitored by observing the changes in the protein's own CD spectrum, typically in the far-UV region (for secondary structure) or near-UV region (for tertiary structure).

Table 2: Potential Applications of Fluorescence and Circular Dichroism for this compound Research

TechniquePotential ApplicationInformation Gained
Fluorescence Spectroscopy Study of binding to a target protein.Binding affinity (Kd), stoichiometry, nature of the binding environment.
Investigation of membrane permeability.Partitioning into lipid bilayers by monitoring fluorescence changes in the presence of liposomes.
Monitoring effects of pH or solvent polarity.Information on the stability of the compound and the nature of its excited state.
Circular Dichroism (CD) Analysis of binding to a chiral macromolecule (e.g., HSA, DNA).Confirmation of binding, information on the binding mode and geometry (via Induced CD).
Investigation of induced conformational changes in a target protein.Elucidation of the mechanism of action by observing changes in the protein's secondary or tertiary structure.
Study of potential chiral aggregation.Detection and characterization of self-assembled structures.

Emerging Research Applications and Future Perspectives for 4 2 Hydroxyphenyl Morpholin 3 One

Development of 4-(2-Hydroxyphenyl)morpholin-3-one as a Chemical Probe for Biological Discoveries

A thorough search of scientific databases yields no specific studies on the development or application of this compound as a chemical probe. Chemical probes are powerful tools for dissecting biological processes, and their development requires extensive characterization, including demonstrated potency, selectivity, and a well-understood mechanism of action.

Consistent with the lack of its development as a chemical probe, there is no available research detailing the use of this compound for target deconvolution or pathway elucidation. These advanced applications are contingent on a compound first being validated as a selective modulator of a specific biological target.

Exploration of this compound as a Scaffold for Novel Chemical Entities

The morpholine (B109124) ring is a versatile and highly valued scaffold in medicinal chemistry. nih.govjchemrev.com Its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability, have made it a common component in the design of new drugs. researchgate.netresearchgate.net The morpholine framework is a key building block in a variety of therapeutic agents, including antibiotics and anticancer drugs. e3s-conferences.orgwikipedia.org

Given this context, the this compound structure represents a potentially valuable, yet underexplored, scaffold. The combination of the established morpholin-3-one (B89469) core with a functionalized phenyl ring offers clear opportunities for synthetic elaboration. The hydroxyl group on the phenyl ring, in particular, provides a reactive handle for creating libraries of new derivatives. This strategic position allows for modifications that could systematically alter the compound's steric and electronic properties to optimize interactions with biological targets. While general reviews praise the morpholine core's utility nih.govnih.gov, specific examples of using this compound as a foundational structure for new chemical entities are not documented in current literature. Its structural relatives, such as 4-(4-aminophenyl)morpholin-3-one, serve as key intermediates in the synthesis of major pharmaceutical compounds like Rivaroxaban, underscoring the synthetic importance of the 4-phenylmorpholin-3-one (B154935) core. google.comgoogle.com

Table 1: Potential Synthetic Modifications of the this compound Scaffold

Modification SitePotential Reaction TypeDesired Outcome
Phenolic Hydroxyl GroupEtherification, EsterificationModulate solubility, hydrogen bonding capacity, and metabolic stability.
Phenyl RingElectrophilic Aromatic SubstitutionIntroduce diverse functional groups to explore structure-activity relationships.
Morpholinone RingN- or C-alkylation (if chemically feasible)Alter steric bulk and conformational properties.

This table is hypothetical and illustrates potential research directions, as no specific studies on these modifications for this compound were found.

Potential Roles of this compound in Materials Science and Polymer Chemistry

There is no research available to suggest that this compound has been investigated for applications in materials science or polymer chemistry. While morpholine itself has some industrial uses, such as being a corrosion inhibitor jchemrev.com, these applications have not been extended to this specific derivative.

Challenges, Knowledge Gaps, and Future Research Directions for 4 2 Hydroxyphenyl Morpholin 3 One

Unresolved Challenges in the Synthesis of Complex 4-(2-Hydroxyphenyl)morpholin-3-one Derivatives

The synthesis of complex molecules based on the this compound core presents several unresolved challenges that need to be addressed to unlock the full therapeutic potential of this compound class. A primary hurdle is the development of stereoselective synthetic routes. Many biologically active morpholine (B109124) derivatives are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. Achieving high enantioselectivity in the synthesis of substituted morpholin-3-ones can be difficult and may require the development of novel chiral catalysts or asymmetric synthetic strategies. acs.org

Table 1: Key Challenges in the Synthesis of this compound Derivatives

ChallengeDescriptionPotential Solutions
Stereoselectivity Control of the three-dimensional arrangement of atoms is crucial for biological activity, yet achieving high enantiopurity in substituted morpholinones is difficult.Development of novel chiral catalysts, exploration of asymmetric cyclization reactions, and use of chiral auxiliaries. acs.org
Regioselectivity Selective functionalization of specific positions on the aromatic ring and the morpholinone core is necessary for SAR studies but can be hard to control.Use of directing groups, optimization of reaction conditions, and exploration of novel synthetic routes like C-H activation.
Scalability Laboratory-scale syntheses may not be readily transferable to industrial production due to cost, safety, and efficiency concerns. google.comDevelopment of robust, one-pot, or continuous flow synthesis methods; avoidance of hazardous reagents and intermediates. tdcommons.org
Diversity of Derivatives The synthesis of a wide range of derivatives with diverse functional groups is needed for thorough biological evaluation.Application of combinatorial chemistry and high-throughput synthesis techniques; development of versatile synthetic intermediates.

Identification of Undiscovered Biological Targets and Off-Targets of this compound

The morpholine scaffold is present in numerous approved drugs and clinical candidates with diverse biological targets. researchgate.net Derivatives of the closely related morpholin-3-one (B89469) have been reported to exhibit anticancer properties by inducing apoptosis through the modulation of proteins such as p53 and the Fas receptor. nih.gov Other morpholine-containing compounds have been identified as inhibitors of key signaling proteins, including epidermal growth factor receptor (EGFR), topoisomerases, and various kinases. nih.govjst.go.jp

Given this precedent, it is highly probable that this compound and its derivatives also possess significant biological activity. A major knowledge gap is the identification of the specific molecular targets of this compound. Comprehensive biological screening is required to elucidate its mechanism of action. This should involve a combination of target-based and phenotypic screening approaches.

Furthermore, the identification of potential off-targets is equally critical. Off-target effects can lead to unforeseen toxicities or provide opportunities for drug repurposing. A systematic evaluation of the interaction of this compound with a broad panel of receptors, enzymes, and ion channels is necessary to build a complete biological profile.

Refinement of Computational Models for Enhanced Predictive Power in this compound Design

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools in modern drug discovery for predicting how a molecule might interact with a biological target. nih.govacs.org For the rational design of novel this compound derivatives, the development and refinement of predictive computational models are essential.

A key challenge is the accuracy of the scoring functions used in molecular docking to predict binding affinities. These functions often struggle to account for subtle effects like protein flexibility and water-mediated interactions. Therefore, there is a need to develop more sophisticated and validated scoring functions specifically tailored for the morpholin-3-one scaffold.

MD simulations can provide a more dynamic picture of the binding process, but they are computationally expensive. Future research should focus on leveraging enhanced sampling techniques and machine learning to improve the efficiency and predictive power of these simulations. nih.gov The integration of quantum mechanics/molecular mechanics (QM/MM) methods could also provide a more accurate description of the electronic interactions between the ligand and the protein, which is particularly important for metalloenzymes or reactions involving covalent bond formation.

Need for Advanced In Vitro and Ex Vivo Models to Mimic Complex Biological Systems

While traditional 2D cell cultures are useful for initial high-throughput screening, they often fail to replicate the complex microenvironment of human tissues. jst.go.jp This discrepancy can lead to poor translation of in vitro findings to in vivo efficacy. To bridge this gap, there is a pressing need to utilize more advanced in vitro and ex vivo models to evaluate the activity of this compound and its derivatives.

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, can more accurately mimic the cell-cell and cell-matrix interactions found in native tissues. These models are increasingly being used in cancer research to study drug response and resistance. jst.go.jp Patient-derived xenografts (PDXs), where tumor tissue from a patient is implanted into an immunodeficient mouse, represent a powerful ex vivo model for preclinical testing. researchgate.net The use of these advanced models would provide a more realistic assessment of the potential therapeutic utility of this compound class.

Opportunities for Interdisciplinary Research Collaborations on this compound

The multifaceted challenges associated with the development of this compound as a potential therapeutic agent necessitate a highly interdisciplinary approach. Collaborative efforts that bring together experts from various fields will be crucial for accelerating progress.

Table 2: Potential Interdisciplinary Collaborations for Research on this compound

Collaborating DisciplinesPotential Research Focus
Medicinal Chemistry & Organic Synthesis Design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Computational Chemistry & Molecular Modeling Development of predictive models for lead optimization and target identification. nih.govnih.gov
Molecular & Cellular Biology Elucidation of the mechanism of action, identification of biological targets, and validation in cellular models. nih.gov
Pharmacology & Toxicology Evaluation of in vivo efficacy, safety, and pharmacokinetic profiles in animal models. researchgate.net
Biophysics & Structural Biology Determination of the crystal structures of the compound in complex with its biological targets to guide rational drug design. nih.gov
Bioinformatics & Systems Biology Analysis of large-scale biological data to identify pathways and networks affected by the compound.
Materials Science & Drug Delivery Development of novel formulations or delivery systems to enhance the therapeutic index of the compound.

By fostering collaborations among these diverse disciplines, the scientific community can more effectively address the existing knowledge gaps and unlock the full therapeutic potential of the this compound scaffold.

Concluding Remarks on the Academic Significance of 4 2 Hydroxyphenyl Morpholin 3 One

Summary of Key Research Advancements in 4-(2-Hydroxyphenyl)morpholin-3-one Chemistry and Biology

Research into this compound and its related structures has led to several key advancements in both chemistry and biology. The morpholin-3-one (B89469) core is a valuable pharmacological intermediate. chemicalbook.com Synthetic strategies for accessing the morpholin-3-one and morpholin-2-one (B1368128) rings have been a subject of considerable focus, with numerous methods developed for their preparation. researchgate.net These methods include classical intermolecular cyclizations as well as more novel approaches. researchgate.net

The broader morpholine (B109124) scaffold, to which this compound belongs, has been identified as a "privileged structure" in drug design. nih.gov This is due to its ability to interact with a wide range of biological targets, conferring selective affinity. nih.gov Derivatives of the morpholine-3-one core have shown potential in the development of anticancer agents by inducing apoptosis in lung cancer cells. chemicalbook.com Furthermore, the structural motif is a key component in the synthesis of important pharmaceuticals, such as the anticoagulant Rivaroxaban, where a related compound, 4-(4-aminophenyl)morpholin-3-one, serves as a crucial intermediate. google.com

The biological activities associated with the broader class of morpholine derivatives are extensive and include:

Anticancer researchgate.netresearchgate.net

Anti-inflammatory researchgate.netresearchgate.net

Antiviral researchgate.net

Antimicrobial researchgate.netuobaghdad.edu.iq

Antifungal uobaghdad.edu.iq

Notably, research has demonstrated that the incorporation of a morpholine ring can enhance the pharmacokinetic properties of bioactive molecules. nih.govnih.gov The versatility of the morpholine ring as a synthetic building block allows for its ready incorporation into a variety of molecular architectures, facilitating the development of libraries of bioactive compounds for drug discovery programs. nih.govnih.gov

Compound Class Key Research Findings
Morpholin-3-one DerivativesCan induce apoptosis in cancer cells and serve as intermediates for anticoagulants. chemicalbook.comgoogle.com
Morpholine ScaffoldsConsidered a "privileged structure" in medicinal chemistry, improving pharmacokinetic profiles. nih.govresearchgate.netnih.gov
Substituted MorpholinesExhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.netresearchgate.netuobaghdad.edu.iq

Broader Implications of Research on this compound for Chemical Biology and Medicinal Chemistry

The investigation of this compound and its analogs has significant implications for the fields of chemical biology and medicinal chemistry. The morpholine ring's advantageous properties make it a valuable tool for medicinal chemists seeking to optimize lead compounds. nih.gov Its incorporation can lead to improved potency and more desirable drug-like characteristics. nih.gov

The diverse biological activities of morpholine-containing compounds highlight the scaffold's utility in developing probes and therapeutic candidates for a multitude of diseases. researchgate.net For instance, derivatives have been explored as inhibitors of PI3 kinase p110alpha, a target in cancer therapy. nih.gov The synthetic tractability of the morpholine ring system allows for the systematic exploration of structure-activity relationships (SAR), a fundamental practice in drug discovery. nih.gov This enables researchers to fine-tune the properties of a molecule to enhance its efficacy and selectivity for a specific biological target.

The research into compounds like this compound contributes to a deeper understanding of how heterocyclic scaffolds can be utilized to modulate biological processes. This knowledge is crucial for the design of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of such "privileged" scaffolds is a key strategy in expanding the chemical space available for drug discovery. mdpi.com

Prospective Outlook on the Enduring Academic Trajectory of this compound

The future for research on this compound and related compounds appears promising. The versatility of the morpholine scaffold ensures its continued relevance in the design of novel bioactive agents. nih.govnih.gov Future research is likely to focus on several key areas. The development of new synthetic methodologies that allow for more efficient and diverse functionalization of the morpholin-3-one core will continue to be of interest. researchgate.net

There is also significant potential in exploring the application of these compounds to a wider range of biological targets. Given the broad spectrum of activities already observed for morpholine derivatives, it is plausible that new therapeutic applications will be discovered. researchgate.net For example, the quinazoline scaffold, which can be combined with morpholine moieties, has shown great promise in the discovery of new agricultural chemicals, indicating that the utility of these compounds may extend beyond human medicine. researchgate.net

Furthermore, the use of this compound and its derivatives as chemical probes to investigate biological pathways will likely expand. The ability to synthesize libraries of these compounds will facilitate high-throughput screening efforts to identify new protein targets and mechanisms of action. The ongoing study of such privileged structures is essential for the continued advancement of medicinal chemistry and the development of new therapeutic interventions. nih.govmdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.